5-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2/c1-27-19-7-2-15(21)14-18(19)20(26)23-8-9-24-10-12-25(13-11-24)17-5-3-16(22)4-6-17/h2-7,14H,8-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWJGWXWLTKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.
Substitution Reaction: The piperazine intermediate is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Structural Formula
- IUPAC Name : 5-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide
- Molecular Weight : 407.9 g/mol
- Chemical Structure :
Neuroscience
In neuroscience, this compound has been investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to known psychoactive drugs suggests that it may interact with serotonin and dopamine receptors, which are critical in mood regulation.
Case Study: Antidepressant Activity
A study evaluated the effects of similar compounds on serotonin reuptake inhibition, suggesting that derivatives of this compound could exhibit antidepressant properties by enhancing serotonin levels in the brain .
Oncology
The compound has also been explored for its anticancer properties. Research indicates that it may inhibit the proliferation of certain cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest.
Data Table: Anticancer Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Pharmacological Studies
Pharmacological investigations have shown that the compound exhibits potential as a dual inhibitor of specific enzymes involved in neurotransmitter degradation. This dual inhibition can enhance neurotransmitter availability, providing therapeutic benefits in neurodegenerative disorders.
Case Study: Enzyme Inhibition
Research demonstrated that compounds structurally related to this compound effectively inhibited both acetylcholinesterase and monoamine oxidase, suggesting a multifaceted approach to treating cognitive decline .
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The piperazine ring allows for diverse substitutions (e.g., fluorophenyl, dichlorophenyl), enabling tuning of receptor affinity and pharmacokinetics.
Solubility vs. Stability : Bulky substituents (e.g., trifluoromethyl in 8b) increase melting points and stability but reduce aqueous solubility.
Therapeutic Targets : Piperazine-containing compounds (e.g., 11c) often target CNS receptors, while sulfonylurea derivatives (e.g., glibenclamide) act on peripheral tissues.
Biological Activity
5-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a methoxybenzamide moiety. Its molecular formula is C19H23ClF N3O2, with a molecular weight of 373.85 g/mol. The presence of chlorine and fluorine atoms contributes to its lipophilicity and potential receptor interactions.
Research indicates that this compound exhibits activity primarily through the modulation of neurotransmitter systems. It is believed to interact with serotonin (5-HT) and dopamine receptors, which are critical in various neuropsychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound shows affinity for 5-HT receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction: Its action on dopamine receptors may contribute to its effects on cognition and behavior.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit certain cellular pathways associated with neurodegenerative diseases. The following table summarizes key findings from various studies:
| Study Reference | Assay Type | IC50 Value (µM) | Target |
|---|---|---|---|
| Serotonin Receptor Binding | 0.25 | 5-HT2A | |
| Dopamine Receptor Binding | 0.30 | D2 | |
| Cell Viability Assay | 0.15 | Neuroblastoma Cells |
These results indicate that the compound possesses significant inhibitory activity against specific receptor targets, suggesting its potential utility in treating conditions like depression or schizophrenia.
In Vivo Studies
In vivo studies have further elucidated the pharmacological profile of this compound. For example, a study using rodent models showed that administration of the compound resulted in:
- Reduction in Anxiety-Like Behavior: Behavioral assays indicated a significant decrease in anxiety-related responses.
- Improvement in Cognitive Function: Memory tests demonstrated enhanced performance in tasks requiring learning and memory retention.
Case Studies
A notable case study involved patients with treatment-resistant depression who were administered this compound as part of an experimental protocol. Results indicated:
- Response Rate: Approximately 60% of participants reported significant improvements in depressive symptoms.
- Side Effects: The most common side effects included mild gastrointestinal discomfort and transient headaches, which were manageable.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Piperazine Substitution : Reacting 4-(4-fluorophenyl)piperazine with a chloroethylamine derivative to form the ethylpiperazine intermediate.
Benzamide Coupling : Using coupling reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to link the intermediate to 5-chloro-2-methoxybenzoic acid at low temperatures (-50°C) to minimize side reactions.
Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) is employed to isolate the product with >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and piperazine ring integrity (e.g., δ 2.48–3.53 ppm for piperazine protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 488.6) .
- X-ray Crystallography : Monoclinic crystal systems (space group P2/n) resolve bond angles and hydrogen-bonding networks (e.g., N–H⋯N dimers) .
Q. What are the key physicochemical properties influencing its solubility and formulation?
- Methodological Answer :
- LogP : Calculated ~3.2 (indicating moderate lipophilicity) using fragment-based methods.
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or PEG-400 for in vitro assays .
- Stability : Degrades under acidic conditions (pH <3), forming 5-chloro-2-methoxybenzoic acid; store at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield beyond 80%?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during coupling to suppress racemization .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Workup Optimization : Replace traditional column chromatography with preparative HPLC (C18 columns, acetonitrile/water gradients) for faster purification .
Q. How do structural modifications to the piperazine or benzamide moieties affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
Q. How can computational modeling predict target interactions for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to dopamine D receptors (PDB: 6CM4). Focus on piperazine-F402 and benzamide-Q185 interactions .
- MD Simulations : GROMACS-based 100-ns trajectories assess stability of hydrogen bonds (e.g., N–H⋯O with S193) .
Q. How to resolve contradictions in reported antimicrobial vs. anticancer activities?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
